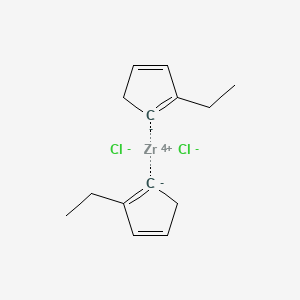
2-Ethylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the chemical formula C14H18Cl2Zr . It is a pale yellow powder that is sensitive to moisture. This compound is widely used in various fields, including catalysis and materials science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(ethylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with ethylcyclopentadiene in the presence of a base. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
ZrCl4+2(C2H5C5H4)H→(C2H5C5H4)2ZrCl2+2HCl
Industrial Production Methods: In industrial settings, the production of bis(ethylcyclopentadienyl)zirconium dichloride involves large-scale reactions under controlled conditions. The process includes the purification of the product through recrystallization or sublimation to achieve high purity levels required for its applications in catalysis and materials science .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bis(ethylcyclopentadienyl)zirconium dichloride can undergo substitution reactions where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Oxidation-Reduction Reactions: This compound can participate in redox reactions, where the zirconium center undergoes changes in its oxidation state.
Polymerization Reactions: It is used as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in an inert atmosphere using solvents like toluene or hexane.
Oxidation-Reduction Reactions: Reagents such as hydrogen or oxygen can be used under controlled conditions.
Polymerization Reactions: The compound is used in conjunction with co-catalysts like methylaluminoxane (MAO) under specific temperature and pressure conditions.
Major Products:
Substitution Reactions: The major products are substituted zirconium complexes.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include various zirconium oxides or reduced zirconium species.
Polymerization Reactions: The major products are polymers such as polyethylene or polypropylene.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Bis(ethylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in olefin polymerization, facilitating the production of high-density polyethylene and other polymers.
Organometallic Synthesis: It serves as a precursor for the synthesis of other organometallic compounds.
Biology and Medicine:
Biomedical Research: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry:
Materials Science: It is used in the production of advanced materials, including thin films and coatings for electronic devices.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Wirkmechanismus
Catalytic Activity: The mechanism by which bis(ethylcyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond. This process leads to the growth of polymer chains in olefin polymerization reactions.
Molecular Targets and Pathways: The primary molecular target is the olefin molecule, which coordinates to the zirconium center. The pathways involved include the coordination-insertion mechanism, which is a key step in the polymerization process[4][4].
Vergleich Mit ähnlichen Verbindungen
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
- Bis(tert-butylcyclopentadienyl)zirconium dichloride
Comparison:
- Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but lacks the ethyl groups, which can influence its reactivity and solubility.
- Bis(methylcyclopentadienyl)zirconium dichloride: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.
- Bis(tert-butylcyclopentadienyl)zirconium dichloride: The presence of bulky tert-butyl groups significantly alters its steric hindrance and reactivity.
Uniqueness: Bis(ethylcyclopentadienyl)zirconium dichloride is unique due to the presence of ethyl groups, which provide a balance between steric hindrance and electronic effects, making it a versatile catalyst in various chemical reactions .
Eigenschaften
Molekularformel |
C14H18Cl2Zr |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-ethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
ISSLLUYVEDAOJK-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)
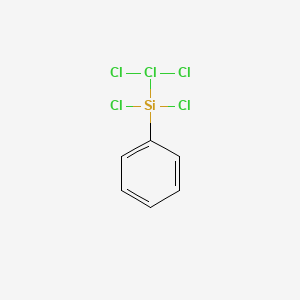

![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)

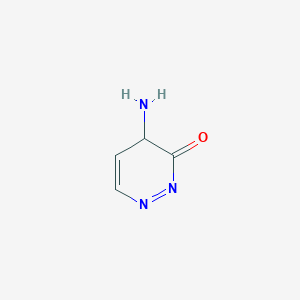
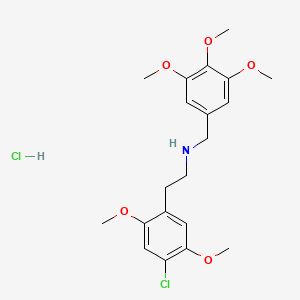
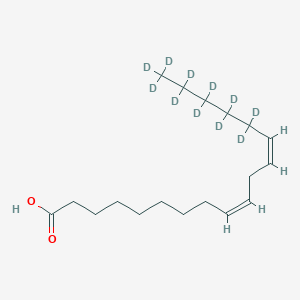
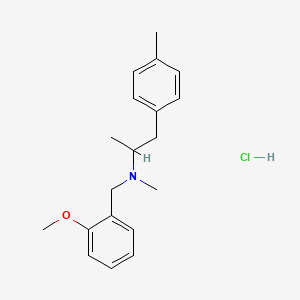

![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
